3,5-Difluoro-D-Phénylalanine

Vue d'ensemble

Description

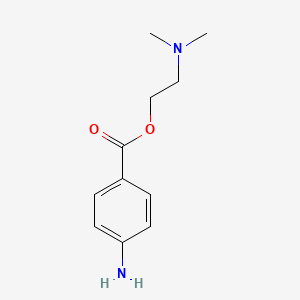

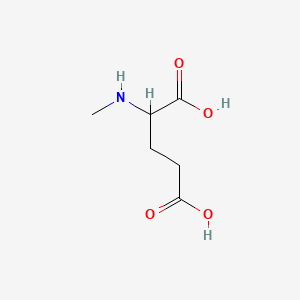

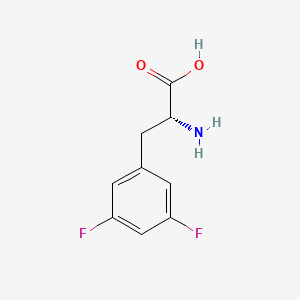

3,5-Difluoro-D-Phenylalanine is a phenylalanine derivative . It is used for producing high-quality peptides . The molecular formula is C9H9F2NO2 .

Synthesis Analysis

Fluorinated phenylalanines, including 3,5-Difluoro-D-Phenylalanine, have been synthesized for drug research over the last few decades . The synthesis of fluorinated phenylalanines has been a hot topic due to their considerable industrial and pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-D-Phenylalanine is C9H9F2NO2 . The average mass is 201.170 Da and the monoisotopic mass is 201.060135 Da .

Physical And Chemical Properties Analysis

3,5-Difluoro-D-Phenylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 295.1±40.0 °C at 760 mmHg, and a flash point of 132.3±27.3 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la 3,5-Difluoro-D-Phénylalanine :

Production de peptides

Ce composé est utilisé dans la production de peptides de haute qualité, qui sont des chaînes d’acides aminés pouvant fonctionner comme des hormones, des enzymes ou comme faisant partie de la réponse immunitaire .

Inhibition enzymatique

Les phénylalanines fluorées, y compris la this compound, sont explorées pour leur rôle potentiel en tant qu’inhibiteurs enzymatiques, ce qui pourrait être important dans le traitement de diverses maladies en ciblant des voies enzymatiques spécifiques .

Agents thérapeutiques

Ces composés ont des applications pharmaceutiques en tant qu’agents thérapeutiques. Leur propriétés uniques peuvent être exploitées dans le développement de nouveaux médicaments .

Imagerie tumorale

Il est possible d’utiliser des phénylalanines fluorées dans l’imagerie topographique des écosystèmes tumoraux à l’aide de la tomographie par émission de positrons (TEP), qui est un type d’imagerie de médecine nucléaire .

Analyse de la structure des protéines

La fluoration sélective des acides aminés comme la this compound permet aux chercheurs d’étudier plus en profondeur la stabilité, la structure et la fonction des protéines .

Développement de médicaments

Les propriétés uniques conférées par la fluoration peuvent conduire au développement de nouveaux médicaments avec une efficacité et des profils pharmacocinétiques améliorés .

Safety and Hazards

Mécanisme D'action

Target of Action

3,5-Difluoro-D-Phenylalanine, also known as H-D-PHE(3,5-DIF)-OH, is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . .

Mode of Action

Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Biochemical Pathways

Phenylalanine, the parent compound, is involved in several biochemical pathways, including the synthesis of key neurotransmitters and hormones .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a derivative of phenylalanine, it may have similar effects, including the synthesis of key neurotransmitters and hormones .

Analyse Biochimique

Biochemical Properties

3,5-Difluoro-D-Phenylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of 3,5-Difluoro-D-Phenylalanine is with enzymes involved in amino acid synthesis and metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The fluorine atoms in 3,5-Difluoro-D-Phenylalanine can enhance the compound’s binding affinity to these enzymes, thereby modulating their activity .

Cellular Effects

3,5-Difluoro-D-Phenylalanine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 3,5-Difluoro-D-Phenylalanine into proteins can affect protein folding and stability, leading to changes in cellular functions. Additionally, this compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoro-D-Phenylalanine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that 3,5-Difluoro-D-Phenylalanine can have long-term effects on cellular function, including changes in protein expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s activity .

Dosage Effects in Animal Models

The effects of 3,5-Difluoro-D-Phenylalanine can vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and protein stability, leading to beneficial effects on cellular function. At high doses, 3,5-Difluoro-D-Phenylalanine can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. These threshold effects highlight the importance of optimizing the dosage of 3,5-Difluoro-D-Phenylalanine in experimental studies to achieve the desired outcomes without causing toxicity .

Metabolic Pathways

3,5-Difluoro-D-Phenylalanine is involved in several metabolic pathways, including amino acid synthesis and degradation. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the metabolic flux and levels of metabolites. The presence of fluorine atoms in 3,5-Difluoro-D-Phenylalanine can alter the compound’s reactivity and stability, affecting its role in metabolic pathways. Additionally, 3,5-Difluoro-D-Phenylalanine can impact the synthesis of other amino acids and metabolites, further highlighting its significance in metabolic studies .

Transport and Distribution

The transport and distribution of 3,5-Difluoro-D-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. The fluorine atoms in 3,5-Difluoro-D-Phenylalanine can influence its localization and accumulation within cells, affecting its activity and function. Additionally, binding proteins can interact with 3,5-Difluoro-D-Phenylalanine, modulating its transport and distribution within tissues .

Subcellular Localization

The subcellular localization of 3,5-Difluoro-D-Phenylalanine can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3,5-Difluoro-D-Phenylalanine can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the presence of fluorine atoms can affect the compound’s interactions with other biomolecules within specific subcellular compartments, further modulating its activity .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351998 | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266360-63-8 | |

| Record name | 3,5-Difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.